Physicochemical Profiling of 7-Bromo-4-methyl-1H-benzoimidazole: Lipophilicity and LogP Determination
Physicochemical Profiling of 7-Bromo-4-methyl-1H-benzoimidazole: Lipophilicity and LogP Determination
Executive Summary
7-Bromo-4-methyl-1H-benzoimidazole (Substituted Benzimidazole) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CK2, PIM-1) and anthelmintic agents.[1] Its specific substitution pattern—combining a lipophilic methyl group at position 4 and a halogen (bromine) at position 7—modulates the core benzimidazole lipophilicity, significantly influencing membrane permeability and metabolic stability.
This technical guide provides a rigorous analysis of the lipophilicity (LogP) of this compound.[2] Based on fragment-based QSAR modeling and comparative structural analysis, the estimated LogP resides in the range of 2.5 – 2.9 . This places the molecule in the "sweet spot" for oral bioavailability (Lipinski’s Rule of 5) but requires precise experimental validation due to tautomeric equilibria.
Structural Analysis & Physicochemical Framework
Chemical Identity and Tautomerism
The defining feature of 1H-benzimidazoles is the rapid prototropic tautomerism between the N1 and N3 nitrogens. For an asymmetrically substituted derivative like 7-bromo-4-methyl-1H-benzoimidazole, this results in two distinct tautomers in solution:
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Tautomer A: 4-methyl-7-bromo-1H-benzo[d]imidazole
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Tautomer B: 7-methyl-4-bromo-1H-benzo[d]imidazole
While these are chemically distinct species, experimental LogP measurements yield a macroscopic value representing the weighted average of the equilibrium mixture.[1]
In Silico LogP Prediction (Consensus Modeling)
In the absence of a specific experimental entry in public registries for this exact CAS, we utilize a consensus of fragment-based prediction methods validated against the closest structural analog, 4-bromo-1H-benzimidazole (Exp LogP: 2.2) .[1]
| Descriptor | Value / Contribution | Source/Methodology |
| Parent Core | LogP ≈ 1.34 | 1H-Benzimidazole experimental baseline |
| + Methyl (C4) | ΔLogP ≈ +0.50 | Hydrophobic alkyl contribution |
| + Bromine (C7) | ΔLogP ≈ +0.86 | Halogen hydrophobicity & electron withdrawal |
| Correction | ΔLogP ≈ -0.15 | Proximity correction (ortho/peri effects) |
| Predicted LogP | 2.55 ± 0.3 | Consensus Estimate |
| Topological PSA | 28.7 Ų | Polar Surface Area (H-bond acceptors/donors) |
Experimental Protocols for LogP Determination
To validate the theoretical values, two OECD-compliant methodologies are recommended. The Shake Flask Method is the gold standard for accuracy in this LogP range (2–3), while the HPLC Method offers higher throughput.
Pre-requisite: pH and Buffer Selection
Benzimidazoles are amphoteric; the pyridine-like nitrogen (N3) can be protonated (pKa ≈ 5.4 – 5.8). To measure the true partition coefficient (
Method A: Shake Flask Protocol (OECD Guideline 107)
Applicability: LogP range -2 to 4. Principle: Direct measurement of solute concentration in equilibrium phases.
Step-by-Step Workflow:
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Solvent Saturation: Pre-saturate n-octanol with water and water (phosphate buffer pH 7.4) with n-octanol for 24 hours. This prevents volume changes during the experiment.
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Stock Preparation: Dissolve 10 mg of 7-Bromo-4-methyl-1H-benzoimidazole in 10 mL of pre-saturated n-octanol.
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Equilibration:
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Prepare three partition vessels with different Octanol:Water volume ratios (e.g., 1:1, 1:2, 2:1) to detect concentration dependence.
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Add the stock solution and buffer.
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Agitate (vortex/shaker) for 60 minutes at 25°C ± 1°C.
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Phase Separation: Centrifuge at 2500 rpm for 20 minutes to break emulsions.
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Quantification:
Method B: HPLC Estimation (OECD Guideline 117)
Applicability: LogP range 0 to 6.[5]
Principle: Correlation between retention time (
Protocol:
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Column: C18 Reverse Phase (capped silica), 150mm x 4.6mm.[1]
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Mobile Phase: Methanol:Water (75:25 v/v) buffered at pH 7.5. Isocratic flow.
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Reference Standards: Inject a calibration mixture of 5-6 compounds with known LogP values bracketing the target (e.g., Toluene, Naphthalene, Phenanthrene, 4-Bromo-1H-benzimidazole).
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Calculation:
Visualization of Workflows & Tautomerism
Tautomeric Equilibrium & Experimental Logic
The following diagram illustrates the tautomeric nature of the molecule and the decision logic for selecting the experimental method.
Figure 1: Tautomeric equilibrium of 7-Bromo-4-methyl-1H-benzimidazole and the experimental decision tree for LogP determination.
Shake Flask Experimental Workflow
Detailed process flow for the OECD 107 protocol.
Figure 2: Step-by-step workflow for the Shake Flask (OECD 107) method ensuring phase equilibrium.
Data Interpretation & Applications
Impact on Drug Discovery[1]
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Lipophilicity (LogP ~2.7): This value is optimal for oral drug candidates. It suggests the molecule has sufficient lipophilicity to cross cell membranes via passive diffusion but is not so lipophilic (LogP > 5) that it suffers from metabolic instability or high plasma protein binding.
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Halogen Effect: The 7-Bromo substituent provides a "lipophilic handle" that can fill hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases). It also blocks metabolic oxidation at the C7 position.
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Steric Hindrance: The 4-Methyl group introduces steric bulk, potentially enforcing specific dihedral angles or restricting rotation in the binding pocket, improving selectivity.[1]
Handling Data Discrepancies
If HPLC and Shake Flask results diverge:
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Check pH: Ensure the buffer pH was sufficient to suppress ionization.
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Check Solubility: Ensure the concentration was below the water solubility limit to prevent aggregation/micelle formation.
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Prioritize Shake Flask: For values < 3.0, the Shake Flask method is generally considered the absolute reference.
References
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OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[7] OECD iLibrary. Available at: [Link]
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OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1][2][5] OECD iLibrary. Available at: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11252584, 4-Bromo-1H-benzimidazole. PubChem. Available at: [Link][1]
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Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. oecd.org [oecd.org]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. oecd.org [oecd.org]
- 5. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 6. oecd.org [oecd.org]
- 7. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
